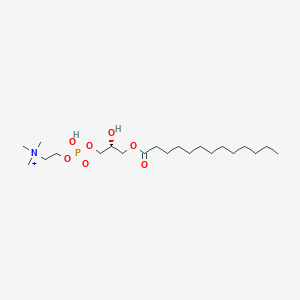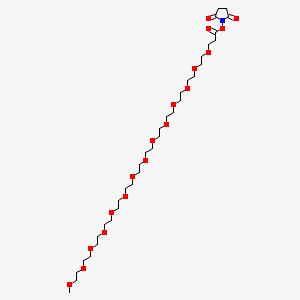
Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate is an organic compound characterized by a cyclobutane ring substituted with two phenyl groups and two ester groups. This compound is part of the truxillic acid derivatives family, known for their unique structural features and biological activities .
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate can be synthesized through the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate in methanol under photoirradiation by direct sunlight . The reaction involves the formation of a cyclobutane ring via a [2+2] cycloaddition reaction, a common method for synthesizing cyclobutane derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale photochemical reactors to facilitate the [2+2] cycloaddition reaction. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.
化学反応の分析
Types of Reactions
Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of 2,4-diphenylcyclobutane-1,3-dicarboxylic acid.
Reduction: Formation of 2,4-diphenylcyclobutane-1,3-dimethanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
科学的研究の応用
Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including analgesic properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate involves its interaction with biological targets through its cyclobutane ring and ester groups. The compound can participate in hydrogen bonding and van der Waals interactions, stabilizing its structure and enhancing its biological activity . The specific molecular targets and pathways depend on the context of its application, such as its role as an analgesic or in polymer synthesis.
類似化合物との比較
Similar Compounds
2,4-Diphenylcyclobutane-1,3-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of ester groups.
1,4-Diphenylcyclobutane-2,3-dicarboxylic acid: Another isomer with different substitution patterns on the cyclobutane ring.
Uniqueness
Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate is unique due to its specific ester functional groups, which impart distinct chemical reactivity and biological activity compared to its carboxylic acid counterparts
特性
CAS番号 |
56586-34-6 |
|---|---|
分子式 |
C20H20O4 |
分子量 |
324.4 g/mol |
IUPAC名 |
dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate |
InChI |
InChI=1S/C20H20O4/c1-23-19(21)17-15(13-9-5-3-6-10-13)18(20(22)24-2)16(17)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3 |
InChIキー |
MJAGZKYWKWEKQU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1C(C(C1C2=CC=CC=C2)C(=O)OC)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bR)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-4a,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid](/img/structure/B11937026.png)


![8-[(2R)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile](/img/structure/B11937064.png)
![N-[(2R)-3-(difluoromethoxy)-1-[[(2R)-3-(difluoromethoxy)-1-[[(2R)-1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11937067.png)

![1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B11937081.png)


![(2R)-N-[(2S)-2-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-2-[methyl(propan-2-yl)amino]propanamide;hydrochloride](/img/structure/B11937096.png)




